![molecular formula C18H19N3O2 B5013072 1-benzyl-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5013072.png)
1-benzyl-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting with the functionalization of precursor molecules. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with amines is a typical strategy for constructing such molecules (Yıldırım, Kandemirli, & Demir, 2005). Another approach involves the methylation of specific positions within pyridine moieties to enhance certain properties of the compound, showcasing the versatility in modifying the pyridine-based structures for desired outcomes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Molecular Structure Analysis
The crystal and molecular structure analyses often involve X-ray crystallography to elucidate the arrangement of atoms within a compound. For related structures, the formation of centrosymmetric hydrogen-bonded dimers and the role of π–π interactions highlight the complexity of intermolecular interactions in defining the molecular conformation (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
The reactivity of such compounds often involves the interaction with various reagents to produce a diverse array of products, demonstrating the compound's versatile chemical behavior. The reaction conditions, such as the presence of a base or specific solvents, can significantly influence the outcome, leading to the formation of different structural motifs or enhancing the compound's biological activity (Asahina, Takei, Kimura, & Fukuda, 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, can be crucial for their application in various fields. The study of polyimides containing pyridine moieties, for instance, shows how the incorporation of specific functional groups affects solubility and thermal stability, which are important for materials science applications (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different classes of reagents, stability under various conditions, and the ability to undergo specific transformations, are integral for understanding and applying these compounds. The design and synthesis of compounds for selective inhibition of histone deacetylase highlight the targeted chemical functionality achievable through meticulous chemical modification (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Besterman, 2008).
properties
IUPAC Name |
1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-6-5-9-16(19-13)20-18(23)15-10-17(22)21(12-15)11-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEHFPDTULVMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID56317213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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